Product packaging for 2-Cyclobutyl-1h-benzo[d]imidazole(Cat. No.:CAS No. 97968-80-4)

2-Cyclobutyl-1h-benzo[d]imidazole

Cat. No.: B2380008
CAS No.: 97968-80-4
M. Wt: 172.231
InChI Key: ANLLPTFGRAIIOZ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-1H-benzo[d]imidazole (CAS 97968-80-4) is a high-purity chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is characterized by a density of 1.223 g/cm³ and a melting point of 229-230 °C . This molecule features a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its versatility and broad pharmacological potential. The benzimidazole core is a key pharmacophore due to its role as a bioisostere of naturally occurring nucleotides, such as purines, which allows it to interact effectively with biopolymers in living systems . This interaction is crucial for various biological activities, making benzimidazole derivatives a central focus in anticancer research . Specifically, the cyclobutyl substituent in the 2-position is a relevant structural motif found in compounds investigated for their antitumor properties . Beyond oncology, the benzimidazole scaffold is recognized for its application in developing supramolecular complexes, which can offer improved bioavailability and the potential for dual mechanisms of action to combat drug resistance . This compound is supplied for research applications and is intended for use in the design and synthesis of novel bioactive molecules. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. 1,4,8,9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B2380008 2-Cyclobutyl-1h-benzo[d]imidazole CAS No. 97968-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-7-10-9(6-1)12-11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLLPTFGRAIIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Cyclobutyl 1h Benzo D Imidazole

Direct Synthetic Routes to 2-Cyclobutyl-1H-benzo[d]imidazole

The formation of the this compound ring system is primarily achieved through cyclocondensation reactions. These methods involve the reaction of an ortho-diaminobenzene with a suitable four-membered ring precursor.

Condensation Reactions Involving o-Phenylenediamine (B120857) and Cyclobutanecarboxamide Precursors

A fundamental and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. organic-chemistry.orgresearchgate.net In the specific case of this compound, this involves the reaction of o-phenylenediamine with cyclobutanecarboxylic acid or its corresponding amide, cyclobutanecarboxamide.

The reaction is typically carried out under acidic conditions, which facilitate the dehydration process. Polyphosphoric acid (PPA) is a common reagent for this transformation, as it serves as both a solvent and a catalyst, allowing the reaction to proceed at elevated temperatures. nuph.edu.ua The general mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final benzimidazole (B57391) product.

Alternatively, the condensation can be performed using cyclobutanecarboxaldehyde. This reaction often utilizes an oxidizing agent to facilitate the final aromatization step. acs.org

Table 1: Reagents for Condensation Reactions

o-Phenylenediamine PrecursorCyclobutane PrecursorCatalyst/Reagent
o-PhenylenediamineCyclobutanecarboxylic acidPolyphosphoric acid
o-PhenylenediamineCyclobutanecarboxamideAcid catalyst
o-PhenylenediamineCyclobutanecarboxaldehydeOxidizing agent

Application of Catalytic Methods in Benzo[d]imidazole Formation

To improve reaction efficiency, yield, and environmental friendliness, various catalytic systems have been developed for benzimidazole synthesis. nih.gov These methods often allow for milder reaction conditions and broader substrate scope.

Catalysts such as iron(III) chloride supported on alumina (B75360) (FeCl3/Al2O3) have been used under ultrasonic irradiation to promote the condensation of o-phenylenediamines with aldehydes. researchgate.net Other metal-based catalysts, including those based on copper, have also been shown to be effective. nih.govrsc.org For instance, a copper-catalyzed three-component reaction of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides can produce 1,2-disubstituted benzimidazoles. nih.govrsc.org While not directly demonstrated for the cyclobutyl derivative, these methods offer potential avenues for its synthesis.

More recently, metal-free catalytic systems have gained traction. Photocatalytic methods, using catalysts like Rose Bengal under visible light irradiation, provide an efficient and green route for the condensation of o-phenylenediamines with aldehydes. acs.org Additionally, the use of solid acid catalysts, such as ZrO2–Al2O3, has been reported for the synthesis of substituted benzimidazoles under thermal conditions, with the advantage of catalyst recyclability. nih.gov

Synthesis of N-Substituted this compound Derivatives

Further functionalization of the this compound core is commonly achieved through substitution at the nitrogen atoms of the imidazole (B134444) ring.

Strategies for N-Alkylation and N-Derivatization

N-alkylation of benzimidazoles is a standard procedure to introduce various alkyl or functionalized groups onto the imidazole nitrogen. researchgate.net This is typically achieved by reacting the parent benzimidazole with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N3 substitution), although for the parent this compound, these positions are equivalent. Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net

Besides simple alkylation, other derivatization strategies include N-acylation, where an acyl group is introduced using an acyl chloride or anhydride. researchgate.net Furthermore, N-allylation can be accomplished using Morita–Baylis–Hillman (MBH) alcohols or acetates, providing a metal-catalyst-free method for introducing allyl groups. beilstein-journals.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.compharmainfo.in This technique has been successfully applied to the synthesis of N-substituted benzimidazoles. researchgate.nettandfonline.com

The synthesis of N-substituted benzimidazoles can be achieved under microwave irradiation in the presence of a catalyst or in a solvent-free environment. mdpi.com For example, the condensation of o-phenylenediamines with iminoester hydrochlorides has been effectively carried out using microwave heating to produce benzimidazole derivatives. tandfonline.com This method offers a rapid and efficient alternative for the synthesis of this compound derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours
Yield Moderate to highOften higher
Energy Consumption HigherLower
Side Reactions More prevalentOften reduced

Multi-Component and One-Pot Reactions for Substituted Benzo[d]imidazoles

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. rsc.org Several MCRs have been developed for the synthesis of substituted benzimidazoles.

One such example is the iron-catalyzed one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org Another approach involves a copper-catalyzed three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide. nih.govrsc.org These MCRs provide a convergent and atom-economical route to diversely substituted benzimidazoles and could potentially be adapted for the synthesis of N-substituted this compound derivatives.

Functionalization of the Benzo[d]imidazole Core and Cyclobutyl Moiety

The ability to selectively introduce functional groups onto either the benzimidazole core or the cyclobutyl substituent is crucial for modulating the properties of this compound and developing derivatives with tailored characteristics.

Halogenation and Other Electrophilic Aromatic Substitutions

The benzimidazole ring is susceptible to electrophilic aromatic substitution, although the reaction's regioselectivity is influenced by the reaction conditions and the nature of the substituents. nih.gov Halogenation is a common electrophilic aromatic substitution reaction used to functionalize the benzene (B151609) part of the benzimidazole core. The introduction of halogen atoms can significantly alter the electronic properties of the molecule and provide a handle for further synthetic transformations, such as cross-coupling reactions. researchgate.netrsc.org

For benzimidazoles, electrophilic attack typically occurs at the 4-, 5-, 6-, and 7-positions of the benzo ring. The precise position of substitution depends on the directing effects of the imidazole ring and any existing substituents. Theoretical studies and experimental evidence on related benzimidazole systems suggest that the electron-donating nature of the imidazole ring activates the benzene ring towards electrophilic attack. nih.gov

Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. researchgate.netrsc.org The reactions can be catalyzed by transition metals like ruthenium or rhodium to achieve specific regioselectivity. researchgate.netrsc.org For instance, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles, a related heterocyclic system, has been shown to selectively occur at the C7-position. researchgate.netrsc.org In contrast, rhodium catalysis can direct halogenation to the ortho-position of an aryl substituent at the 2-position. researchgate.netrsc.org While specific studies on this compound are limited, these general principles of benzimidazole chemistry are applicable.

Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, can also be performed on the benzimidazole core. youtube.com These reactions introduce nitro (-NO2) and sulfonic acid (-SO3H) groups, respectively, which are valuable for further functionalization.

Introduction of Diverse Chemical Functionalities

Beyond electrophilic substitution on the aromatic core, various chemical functionalities can be introduced at different positions of the this compound molecule.

N-Functionalization: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized. N-alkylation and N-acylation are common reactions. nih.gov For example, reaction with alkyl halides in the presence of a base leads to the formation of N-alkylated derivatives. connectjournals.com This allows for the introduction of a wide range of alkyl and aryl groups, which can influence the molecule's solubility, lipophilicity, and biological activity.

Functionalization at the 2-Position: While the 2-position is already occupied by the cyclobutyl group, modifications to this substituent can be envisioned. For instance, if the cyclobutyl group contains a functional group (e.g., a hydroxyl or amino group), this could be a site for further reactions. The synthesis of such functionalized cyclobutyl precursors would be the initial step.

Functionalization via Cross-Coupling Reactions: Halogenated derivatives of this compound, obtained as described in section 2.3.1, are valuable substrates for transition-metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, and Heck reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. researchgate.netrsc.org

Analytical and Spectroscopic Characterization in Synthetic Research

The unambiguous identification and characterization of this compound and its derivatives are essential in synthetic research. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. Specific chemical shifts and coupling constants can be used to confirm the presence of the cyclobutyl group and the benzimidazole core, as well as the position of any substituents. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govmdpi.com Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1625 cm⁻¹), and aromatic C-H and C=C stretching vibrations are expected for this compound. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.com

The following table summarizes the key analytical techniques and their applications in the characterization of this compound.

Analytical TechniqueInformation Obtained
¹H NMRNumber and environment of protons, connectivity
¹³C NMRCarbon skeleton of the molecule
IR SpectroscopyPresence of functional groups
Mass SpectrometryMolecular weight and elemental composition
X-ray CrystallographyDefinitive 3D structure in the solid state

Theoretical and Computational Investigations of 2 Cyclobutyl 1h Benzo D Imidazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex heterocyclic systems such as 2-Cyclobutyl-1H-benzo[d]imidazole, these methods offer a window into the structural and electronic characteristics that govern its chemical behavior.

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its excellent balance of accuracy and computational efficiency. nih.gov Geometry optimization is a key application, where DFT is used to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. nih.gov This is typically achieved using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization. nih.gov The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For a representative substituted benzimidazole (B57391), N-Butyl-1H-benzimidazole, a comparison between theoretical calculations and experimental data shows excellent agreement, validating the accuracy of the DFT approach. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Representative Benzimidazole Derivative (N-Butyl-1H-benzimidazole) using DFT/B3LYP/6-311++G(d,p) (Note: Data is for a similar compound to illustrate typical results)

ParameterBond/AtomsCalculated Value (Å/°)Experimental Value (Å/°)
Bond LengthC1-N261.3861.391
C2-N271.3871.367
C7-N261.3771.377
Bond AngleC2-C1-N26108.3108.4
C1-N26-C7108.9108.9

Data sourced from a study on N-Butyl-1H-benzimidazole. nih.gov

Following optimization, vibrational analysis is performed to confirm that the structure is a true energy minimum, which is verified by the absence of imaginary frequencies. mdpi.com This analysis also calculates the harmonic vibrational frequencies, which can be compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to assign specific vibrational modes, such as C-H stretching, N-H bending, and ring deformations. nih.govmdpi.com

Ab initio methods, Latin for "from the beginning," are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system in an approximate way. nih.gov While DFT methods often provide better accuracy for a given computational cost, HF calculations are crucial for providing a baseline and are often used in conjunction with DFT. nih.govresearchgate.net

Studies on related benzimidazole derivatives have utilized HF with basis sets like 6-311G** to investigate structural stability and vibrational spectra, comparing the results with those from various DFT functionals. nih.gov This comparative approach helps in assessing the performance of different theoretical levels for describing the electronic structure of these heterocyclic systems.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. schrodinger.com

A large HOMO-LUMO gap indicates high kinetic stability, low chemical reactivity, and high hardness, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap suggests that a molecule is more reactive and can be easily polarized. nih.gov For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and substituent rings. dergipark.org.tr

Table 2: Frontier Molecular Orbital Energies and Properties for a Representative Benzimidazole Derivative (Note: Data is for a similar compound to illustrate typical results)

ParameterValue (eV)
EHOMO-5.49
ELUMO-1.99
Energy Gap (ΔE)3.50

Data sourced from a study on Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map is color-coded:

Red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic sites).

Blue indicates regions of most positive electrostatic potential, which are susceptible to nucleophilic attack (electrophilic sites).

Green indicates regions of neutral potential. nih.gov

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the two nitrogen atoms of the imidazole (B134444) ring, due to the high electronegativity and lone pairs of electrons on these atoms. dergipark.org.tr These sites are the primary centers for protonation and hydrogen bonding. The most positive potential (blue) is anticipated to be on the hydrogen atom attached to the nitrogen (N-H), making it the most likely site for deprotonation. researchgate.net The cyclobutyl and benzene (B151609) rings would exhibit regions of intermediate potential.

In benzimidazole systems, significant stabilization comes from the delocalization of π-electrons within the aromatic rings and interactions involving the lone pairs of the nitrogen atoms. For example, in a related compound, N-Butyl-1H-benzimidazole, NBO analysis reveals strong stabilization from the delocalization of σ electrons from C-C bonds into antibonding σ* orbitals of adjacent bonds. nih.govmdpi.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Benzimidazole Derivative (N-Butyl-1H-benzimidazole) (Note: Data is for a similar compound to illustrate typical results)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kJ/mol)
σ(C1-C2)σ(C1-C6)4.63
σ(C1-C2)σ(C1-N26)0.86
σ(C1-C2)σ*(C6-H11)2.42

Data sourced from a study on N-Butyl-1H-benzimidazole. nih.govmdpi.com

Topological Analyses of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). nih.govnih.gov This approach partitions a molecule into atomic basins and analyzes the properties of ρ(r) at critical points, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. researchgate.net

Two key properties analyzed at a BCP are:

The electron density itself (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian reveals the nature of the interaction. A negative value (∇²ρ(r) < 0) indicates a concentration of charge, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces). researchgate.netresearchgate.net

For this compound, a topological analysis would be expected to show negative Laplacian values for the C-C and C-N bonds within the rings, confirming their covalent character. The interactions involving the N-H bond would also be analyzed to quantify its covalent and electrostatic nature.

Atoms in Molecules (AIM) Theory Applications

While specific Atoms in Molecules (AIM) theory analyses for this compound are not extensively documented in publicly available research, the application of AIM theory is a powerful tool for characterizing chemical bonding. This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the quantitative description of atomic properties and interatomic interactions. For a molecule like this compound, an AIM analysis would be expected to delineate the bond paths between all covalently linked atoms and quantify the nature of these bonds through the topological properties of the electron density at bond critical points.

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. Although specific RDG studies on this compound are not readily found in the literature, this technique would be invaluable for understanding the intramolecular and intermolecular interactions that govern its conformational preferences and crystal packing. The analysis identifies regions of low electron density with a low density gradient, which are indicative of non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used in quantum chemistry to provide a chemically intuitive picture of electron localization. rsc.orgwikipedia.org These functions help to identify core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis of this compound would reveal distinct basins of high electron localization corresponding to these chemical features. Similarly, LOL provides a complementary perspective on electron localization, often with a clearer distinction between different types of bonding environments. rsc.orgresearchgate.netresearchgate.net While specific ELF and LOL plots for this exact molecule are not published, the general principles of these analyses provide a framework for understanding its electronic structure.

Tautomerism and Conformational Analysis

Tautomerism and conformational analysis are critical for understanding the chemical behavior of benzimidazole derivatives. The position of the proton on the imidazole ring can significantly influence the molecule's properties and reactivity.

Spectroscopic and Computational Approaches to Tautomeric Equilibrium

Spectroscopic techniques, in conjunction with computational methods, are powerful tools for investigating tautomeric equilibria. nih.gov In the case of 2-substituted benzimidazoles, the equilibrium between the 1H and 3H tautomers is of particular interest. A study on a related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, provides a detailed example of how these methods are applied. mdpi.com

In solution, NMR spectroscopy can indicate a tautomeric exchange process. For instance, the averaging of carbon-13 chemical shifts for the tautomeric positions in the benzimidazole ring suggests a rapid equilibrium between the two tautomers. mdpi.com Computational modeling, such as Density Functional Theory (DFT), can be used to predict the geometries and relative energies of the different tautomers and conformers.

A single-crystal X-ray diffraction (XRD) analysis of the aforementioned related compound confirmed the presence of only one tautomer in the solid state. mdpi.com The geometric parameters from the XRD data, such as the differences in bond lengths and angles within the imidazole ring, can provide definitive evidence for the existence of a single tautomeric form in the crystal lattice. mdpi.com For example, a significant difference between the N1-C2 and N3-C2 bond lengths would indicate the localization of the proton on one of the nitrogen atoms. mdpi.com

The following table illustrates the type of data that can be obtained from computational studies on the tautomers of a benzimidazole derivative, based on the analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com

Tautomer/ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Tautomer 1 - Conformer A0.003.5
Tautomer 1 - Conformer B0.503.8
Tautomer 2 - Conformer A1.202.1
Tautomer 2 - Conformer B1.802.5

Note: The data in this table is illustrative and based on a related benzimidazole derivative. Specific values for this compound would require a dedicated computational study.

This combined spectroscopic and computational approach allows for a comprehensive understanding of the tautomeric and conformational landscape of 2-substituted benzimidazoles like this compound.

Biological Activities and Pharmacological Applications of 2 Cyclobutyl 1h Benzo D Imidazole Derivatives

Angiotensin II Type 2 Receptor (AT2R) Ligand Research

Derivatives of 2-cyclobutyl-1H-benzo[d]imidazole have been investigated for their potential as ligands for the Angiotensin II Type 2 Receptor (AT2R). The AT2R is a component of the renin-angiotensin system that is understood to counteract many of the effects mediated by the Angiotensin II Type 1 Receptor (AT1R), playing a protective role in cardiovascular and other tissues. diva-portal.org

Binding Affinity and Receptor Selectivity Profiles

Research into a series of 2-alkyl substituted benzimidazoles has provided insights into the binding characteristics of the 2-cyclobutyl derivative. nih.gov In a study assessing the binding affinities of various ligands, the compound 1-(4-Bromobenzyl)-2-cyclobutyl-1H-benzo[d]imidazole demonstrated a notable affinity for the AT2R. nih.gov

Specifically, this derivative exhibited a dissociation constant (Ki) of 34 nM for the AT2R. nih.gov In contrast, its binding affinity for the AT1R was significantly lower, with a Ki value of 1500 nM. nih.gov This differential binding indicates a preference for the AT2R, with a selectivity ratio (AT1R Ki / AT2R Ki) of 44. nih.gov This level of selectivity highlights the potential for developing AT2R-specific ligands based on this scaffold.

Table 1: AT2R and AT1R Binding Affinities of 1-(4-Bromobenzyl)-2-cyclobutyl-1H-benzo[d]imidazole

Receptor Ki (nM) Selectivity (AT1R/AT2R)
AT2R 34 44
AT1R 1500

Influence of 2-Position Substituents on AT2R Affinity

The nature of the substituent at the 2-position of the benzimidazole (B57391) ring plays a critical role in determining the binding affinity for the AT2R. nih.gov Structure-activity relationship (SAR) studies have shown that small, bulky lipophilic groups at this position can lead to high affinity and selectivity for the AT2R. nih.gov

For instance, compounds with an isopropyl or a tert-butyl group at the 2-position have demonstrated high AT2R affinity, with Ki values of 4.0 nM and 5.3 nM, respectively. nih.gov While the introduction of a larger aliphatic ring system, such as a cyclobutyl group, results in a slightly reduced but still significant AT2R affinity, it underscores the importance of the size and nature of the substituent at this position for receptor recognition. nih.gov In contrast, an n-butyl chain, which is a common feature in AT1R selective antagonists, tends to decrease the selectivity for the AT2R. nih.gov

Quorum Sensing Inhibition in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. acs.org The inhibition of QS is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance. acs.org

PqsR Antagonistic Activity in Pseudomonas aeruginosa

The pqs system is one of the key QS systems in the opportunistic pathogen Pseudomonas aeruginosa, and the PqsR protein is a critical transcriptional regulator within this system. acs.org Benzimidazole derivatives have been identified as potent antagonists of PqsR. acs.orgnih.gov

A study focused on the development of new 1H-benzo[d]imidazole-based PqsR inhibitors identified a derivative containing a cyclobutyl group, specifically 2-(4-(3-((6-Chloro-1-cyclobutyl-1H-benzo[d]imidazol-2-yl) amino)-2-hydroxypropoxy)phenyl) Acetonitrile, as having notable activity. nih.gov This compound demonstrated an IC50 value of 0.21 µM in a P. aeruginosa PAO1-L reporter strain. nih.gov The inhibitory activity of these compounds leads to a reduction in the production of PqsR-controlled virulence factors, such as pyocyanin. acs.orgnih.gov

Table 2: PqsR Inhibitory Activity of a this compound Derivative

Compound IC50 (µM) in P. aeruginosa PAO1-L
2-(4-(3-((6-Chloro-1-cyclobutyl-1H-benzo[d]imidazol-2-yl) amino)-2-hydroxypropoxy)phenyl) Acetonitrile 0.21

Synergistic Effects with Conventional Antibiotics

A significant aspect of quorum sensing inhibition is its potential to work in concert with traditional antibiotics. nih.govnih.gov While the direct synergistic effects of this compound derivatives are a subject of ongoing investigation, the broader class of benzimidazole-based PqsR inhibitors has been evaluated for its ability to enhance the efficacy of antibiotics such as ciprofloxacin (B1669076) and tobramycin (B1681333) in the context of P. aeruginosa biofilms. nih.gov The strategy of using non-microbicidal anti-biofilm agents is to render the bacteria more susceptible to conventional antibiotic treatments. nih.gov

Cannabinoid Receptor (CB1 and CB2) Ligand Research

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, is involved in a wide range of physiological processes. nih.gov The development of selective ligands for these receptors is a major area of therapeutic interest. nih.gov Research has shown that the benzimidazole scaffold can be utilized to develop ligands for cannabinoid receptors, with a particular focus on selective CB2 receptor agonists due to their potential anti-inflammatory effects without the psychoactive properties associated with CB1 receptor activation. nih.gov

Studies on benzo[d]imidazole derivatives have indicated that bulky and hydrophobic groups at the 2-position of the heterocycle are generally preferred for CB2 receptor affinity. nih.gov While this suggests that a 2-cyclobutyl substituent could be favorable for binding to the CB2 receptor, specific research detailing the binding affinity and functional activity of this compound itself at CB1 and CB2 receptors is not extensively available in the current scientific literature.

Receptor Binding and Pharmacological Modulation

The benzimidazole core is a versatile scaffold that allows for interaction with a range of biological targets. researchgate.net Derivatives of this compound have been specifically identified as modulators of key receptors in the nervous system.

Notably, research has identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor. nih.gov These compounds show a preference for interacting with the α1/γ2 interface of the receptor, offering a novel chemical template for developing agents that can tackle various neurological dysfunctions. nih.gov

Furthermore, inspired by the structure of natural cannabinoids, scientists have synthesized a library of benzimidazole derivatives to target the cannabinoid type 2 (CB2) receptor. nih.gov The endocannabinoid system is a crucial modulator of homeostasis, and the CB2 receptor, in particular, is an attractive therapeutic target for mediating anti-inflammatory responses. nih.gov From a library of 26 newly synthesized compounds, 15 showed binding to the CB2 receptor, and three demonstrated potent agonist activity. nih.gov

Structural Features Critical for Cannabinoid Receptor Interactions

Structure-activity relationship (SAR) analysis has provided insights into the molecular features necessary for the interaction of benzimidazole derivatives with the CB2 receptor. nih.gov The research indicates that for effective receptor recognition, the presence of bulky aliphatic or aromatic motifs derived from natural products at position 2 of the benzo[d]imidazole ring is crucial. nih.gov These motifs are typically linked by an electronegative atom. nih.gov

Additionally, substituents at position 1 of the heterocyclic core also play a role in receptor binding. The studies suggest that groups with moderate bulkiness at this position contribute to receptor recognition. nih.gov These findings highlight a specific structural blueprint for designing new and selective CB2 receptor agonists based on the 2-substituted-1H-benzo[d]imidazole scaffold.

Antiproliferative and Anticancer Activities

The 1H-benzo[d]imidazole structure is a well-established pharmacophore in the development of anticancer agents. researchgate.netmdpi.com Derivatives of this scaffold have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. nih.govnih.govnih.gov For instance, certain 2-Aryl-1H-benzo[d]imidazole derivatives have shown impressive anti-proliferative effects and high selectivity indices, marking them as potential novel and selective anticancer agents. nih.gov The cytotoxic effects of these compounds have been observed in various cancer cell lines, including those of the lung, breast, and liver, as well as in leukemia. nih.govnih.govmdpi.com

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Compound/Derivative ClassCancer Cell Line(s)Observed EffectIC50 Value (µM)Reference(s)
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)High toxicity0.73 ± 0.0 nih.gov, nih.gov
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast)Lower toxicity20.4 ± 0.2 nih.gov, nih.gov
2-Aryl-1H-benzo[d]imidazole (O-7)A549 (Lung)Anti-proliferative0.236 ± 0.096 nih.gov
2-Aryl-1H-benzo[d]imidazole (O-10)A549 (Lung)Anti-proliferative0.622 ± 0.13 nih.gov
Benzimidazole-based 1,3,4-oxadiazole (B1194373) (Compound 10)MDA-MB-231, SKOV3, A549CytotoxicityN/A mdpi.com, nih.gov
Benzimidazole-based 1,3,4-oxadiazole (Compound 13)MDA-MB-231, SKOV3, A549CytotoxicityN/A mdpi.com, nih.gov
Benzylidenebenzohydrazide Hybrid (6i)HepG2 (Liver)Cytotoxicity7.82 - 21.48 (range for class) nih.gov
Nitro-substituted benzimidazole (Compound 8)A549 (Lung, hypoxic)Cytotoxicity~97 frontierspartnerships.org, nih.gov

Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of this compound derivatives are mediated through several cellular mechanisms, primarily involving the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Studies have shown that these compounds can cause cell cycle arrest at different phases. For example, one benzimidazole-hydrazone hybrid, compound 6i, was found to induce a significant cell cycle arrest at the G1 phase in HepG2 liver cancer cells. nih.gov This was evidenced by an increase in the percentage of cells in the G0-G1 phase from 52.39% in untreated cells to 72.13% in treated cells. nih.gov Other derivatives have been shown to arrest the cell cycle in the G2/M phase. nih.gov For instance, compound O-7, a 2-Aryl-1H-benzo[d]imidazole, was found to disrupt the intracellular microtubule cytoskeleton, leading to G2/M phase arrest. nih.gov In MDA-MB-231 breast cancer cells, another derivative caused a significant increase in cell populations in the G1 and S phases. mdpi.com

In addition to halting cell cycle progression, these compounds are potent inducers of apoptosis. The apoptotic process is often caspase-dependent. nih.gov Treatment of HepG2 cells with compound 6i led to the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, screening tests on A549 lung cancer cells confirmed that certain nitro-substituted benzimidazole derivatives promote apoptotic cell death after 48 hours of exposure. nih.gov DAPI staining has also revealed that some synthetic benzimidazole derivatives cause apoptotic cell death in both colon and cervical cancer cells. nih.gov

Disruption of Mitochondrial Membrane Potential

A key event in the induction of apoptosis by many chemical agents is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.net The loss of ΔΨm is often linked to the opening of the mitochondrial permeability transition pore, which leads to the release of apoptogenic factors. researchgate.net

Research on imidazole (B134444) compounds has shown that they can impair mitochondrial function. nih.gov Studies indicate that certain imidazoles cause a dose-dependent impairment of the mitochondrial membrane potential (MMP). nih.gov This mitochondrial dysfunction is a likely contributor to their cytotoxic action. nih.gov Specifically, in the context of apoptosis induced by related compounds, a collapse of the mitochondrial potential has been observed, which is followed by the release of cytochrome c into the cytosol and subsequent activation of caspases, such as caspase-3. nih.gov This suggests that the anticancer mechanism of this compound derivatives may involve the disruption of mitochondrial integrity, a critical step in the intrinsic apoptotic pathway.

Activity Against Specific Cancer Cell Lines (e.g., MDA-MB-231)

The triple-negative breast cancer cell line, MDA-MB-231, is a common model for aggressive and metastatic breast cancer and has been a target for evaluating the efficacy of novel benzimidazole derivatives. nih.govnih.gov

One study investigated Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) and found its IC50 value against MDA-MB-231 cells to be 20.4 ± 0.2 μM. nih.govnih.gov This was significantly higher than its effect on the non-aggressive MCF-7 breast cancer cell line (IC50 = 0.73 ± 0.0 μM), indicating a degree of resistance in the MDA-MB-231 cells. nih.govnih.gov Further investigation suggested this resistance might be linked to p53 mutation status. nih.govnih.gov

Other research has focused on synthesizing benzimidazole derivatives specifically targeting this cell line. Benzimidazole derivatives containing colchicine-like moieties have demonstrated time-dependent cytotoxicity against MDA-MB-231, with IC50 values ranging from 13 to 20 μM after 72 hours of treatment. researchgate.net Additionally, new benzimidazole-based 1,3,4-oxadiazole derivatives have also shown potent activity against MDA-MB-231 cells. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition Potential

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a key driver in certain types of cancer, particularly acute myeloid leukemia (AML). nih.govnih.govresearchgate.net Consequently, FLT3 has become a significant therapeutic target. nih.govnih.gov

A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been rationally designed and synthesized as potent FLT3 inhibitors. nih.govnih.gov These compounds act as type II inhibitors, targeting not only the wild-type FLT3 but also mutants associated with drug resistance, such as FLT3-ITD (internal tandem duplication) and FLT3-TKD (tyrosine kinase domain) mutations. nih.govnih.gov

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CompoundTargetIC50 Value (nM)Reference(s)
8r FLT341.6 nih.gov
8r FLT3-ITD (W51)22.8 nih.gov
8r FLT3-TKD (D835Y)5.64 nih.gov

The most potent inhibitor from this series, compound 8r , demonstrated strong inhibitory activity with a nanomolar IC50 value against FLT3 and its mutants. nih.govnih.gov This high potency and selectivity underscore the potential of the benzimidazole scaffold in developing targeted therapies for cancers driven by FLT3 mutations. nih.govnih.gov

Antimicrobial Activities

The benzimidazole scaffold is a crucial component in a variety of pharmacologically active compounds. nih.govresearchgate.net Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting a broad range of activity against various pathogenic bacteria and fungi. tandfonline.comtandfonline.comnih.gov

Derivatives of this compound have been the subject of research for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the introduction of different substituents on the benzimidazole ring system can significantly influence their antibacterial potency. For instance, certain novel benzimidazole derivatives have shown good activity, which has been assessed using the zone of inhibition by the well diffusion method. tandfonline.comtandfonline.com

Research into a library of 53 benzimidazole derivatives with various substituents at the 1, 2, and 5 positions revealed that the antimicrobial activity is dependent on the nature of these attached groups. nih.gov Some of these compounds, particularly those with 5-halo substituents, displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin. nih.gov Specifically, derivatives of (S)-2-ethanaminebenzimidazole and those derived from 2-(chloromethyl)-1H-benzo[d]imidazole and (1H-benzo[d]imidazol-2-yl)methanethiol have been identified as having notable antibacterial effects. nih.gov

In one study, synthesized 2-arylbenzimidazole derivatives showed moderate to good inhibitory activity selectively against Staphylococcus aureus at concentrations that were not cytotoxic. nih.gov Another study reported that a compound labeled as BM2 demonstrated promising activity against a range of bacterial strains including Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, and Escherichia coli, with MIC values ranging from 12.5 ± 2.2 to 25 ± 1.5 µg/mL. nih.gov The introduction of a methylene (B1212753) group between the C-2 carbon of the benzimidazole and a sulfur atom has also been explored, with some of the resulting compounds showing good antibacterial activity against E. coli, S. aureus, and P. aeruginosa. scirp.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound TypeBacterial Strain(s)Key FindingsReference
5-halo substituted benzimidazolesMethicillin-resistant Staphylococcus aureus (MRSA)MICs comparable to ciprofloxacin. nih.gov
(S)-2-ethanaminebenzimidazole derivativesVarious bacteriaNotable antibacterial effects. nih.gov
2-arylbenzimidazolesStaphylococcus aureusModerate to good selective inhibition. nih.gov
Compound BM2Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coliMIC values of 12.5 ± 2.2-25 ± 1.5 µg/mL. nih.gov
2-thiomethyl-benzimidazolesE. coli, S. aureus, P. aeruginosaGood antibacterial activity. scirp.org

The antifungal properties of this compound derivatives are a significant area of investigation. tandfonline.comtandfonline.comnih.gov The benzimidazole structure is a key feature in several antifungal medications. acs.org Research has shown that modifications to the benzimidazole core can lead to compounds with potent and broad-spectrum antifungal activity. nih.govnih.gov

A study of 53 different benzimidazole derivatives found that 23 of them exhibited potent fungicidal activity against a selection of fungal strains, with some showing MIC values equivalent to or better than amphotericin B. nih.gov The presence of a halogen at the 5-position of the benzimidazole ring was identified as a key feature for broad-spectrum antimicrobial potential. nih.gov The combination of a benzimidazole ring with other heterocyclic structures, such as 1,3,4-oxadiazole, has been explored to create hybrid compounds with enhanced antifungal effects. nih.gov

In terms of specific derivatives, compounds with fluoro or chloro substituents at the C-5 position of the benzimidazole ring have been shown to have increased antifungal activity. acs.org For example, some benzimidazole-oxadiazole hybrids demonstrated potent activity against various Candida species. nih.gov Similarly, a study on benzimidazole-1,2,4-triazole derivatives found that compounds with a fluoro or chloro substitution at the C-5 position of the benzimidazole ring showed significantly increased antifungal activity. acs.org In particular, compounds 6b, 6i, and 6j had higher antifungal activity against C. glabrata than voriconazole (B182144) and fluconazole. acs.org Another study found that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were the most effective antifungal compounds among those tested. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound TypeFungal Strain(s)Key FindingsReference
5-halobenzimidazole derivativesVarious fungi23 of 53 derivatives showed potent fungicidal activity, some with MICs better than amphotericin B. nih.gov
Benzimidazole-oxadiazole hybridsCandida speciesPotent antifungal activities. nih.gov
Benzimidazole-1,2,4-triazole derivatives (e.g., 6b, 6i, 6j)C. glabrataHigher activity than voriconazole and fluconazole. acs.org
1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazoleVarious fungiExhibited the best antifungal activities in the study. nih.gov

Derivatives of this compound have emerged as promising candidates in the search for new antitubercular drugs. tandfonline.comnih.govnih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents that can effectively combat this pathogen. researchgate.net

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives for their antimycobacterial activity. nih.govnih.gov Research has shown that certain substitutions on the benzimidazole ring can lead to potent anti-TB activity. For example, a series of 2,5-disubstituted benzimidazole derivatives were synthesized, with two compounds, 11h and 13e, showing better anti-TB activity than the standard drug isoniazid. nih.gov Another study found that some novel benzimidazoles displayed good activity against M. tuberculosis H37Rv and an INH-resistant strain, with one compound exhibiting a MIC of 0.112 μM against the H37Rv strain. nih.gov

The mechanism of action for some of these derivatives appears to involve the inhibition of key mycobacterial enzymes. Molecular docking studies have suggested that benzimidazole derivatives may target DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall. tandfonline.comresearchgate.net Other potential targets that have been investigated include Arabinosyltransferase C (EmbC), Filamentous Temperature Sensitive Mutant Z (FtsZ), and Protein Tyrosine Phosphatase B (PtpB). tandfonline.com The inhibition of MmpL3, another crucial protein in M. tuberculosis, has also been identified as a mode of action for some 1H-benzo[d]imidazole derivatives. nih.gov Specifically, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (EJMCh4) and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6) have shown potent antitubercular activities. nih.gov

Table 3: Antitubercular Activity of Selected Benzimidazole Derivatives

Compound/Derivative SeriesMycobacterial Strain(s)Key FindingsPotential Target(s)Reference
2,5-disubstituted benzimidazoles (e.g., 11h, 13e)M. tuberculosis H37RvBetter activity than isoniazid.Not specified nih.gov
Novel benzimidazoles (e.g., compound 5g)M. tuberculosis H37Rv and INH-resistant strainMIC of 0.112 μM against H37Rv.Not specified nih.gov
2-(benzylthio)-1H-benzo[d]imidazoles (e.g., 6p, 6z)M. tuberculosis H37Rv and multidrug-resistant strainsMIC values of 6.9 and 3.8 µM against H37Rv.Cytochrome bc1 complex scielo.br
5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (EJMCh4) and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6)M. tuberculosisPotent antitubercular activity.MmpL3 nih.gov

Metal Ion Complexation and Chemosensing Potential

The benzimidazole scaffold, due to its structural resemblance to naturally occurring nucleotides and its electron-rich nature, possesses excellent coordination capabilities with various metal ions. tandfonline.comresearchgate.net This property has led to the exploration of this compound derivatives in the fields of coordination chemistry and chemosensing. royalsocietypublishing.orgscite.ai

Derivatives of this compound readily form stable complexes with a range of polyvalent metal ions, including Cu(II), Zn(II), Ni(II), Co(II), and Cd(II). researchgate.netroyalsocietypublishing.orgrsc.orgnih.gov The coordination typically occurs through the nitrogen atoms of the imidazole ring. jocpr.comnih.gov The synthesis and characterization of these metal complexes have been extensively studied, revealing diverse structural arrangements and geometries. researchgate.netroyalsocietypublishing.org

For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been synthesized and characterized. royalsocietypublishing.orgscite.ai Similarly, complexes of Cu(II), Co(II), Ni(II), and Zn(II) with benzimidazolyl-2-hydrazones have been prepared and studied. researchgate.net The formation of both homoleptic and heteroleptic complexes has been achieved through electrochemical methods. rsc.org The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligands. royalsocietypublishing.orgnih.gov

Table 4: Coordination of Benzimidazole Derivatives with Polyvalent Metal Ions

Benzimidazole Derivative TypeMetal IonsCoordination and Complex TypeReference
bis-benzimidazole derivativesCu(II), Zn(II), Ni(II), Ag(I)Formation of stable complexes. royalsocietypublishing.orgscite.ai
benzimidazolyl-2-hydrazonesCu(II), Co(II), Ni(II), Zn(II)Bidentate chelation. researchgate.net
1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]Co, Ni, Cu, Zn, CdHomoleptic and heteroleptic complexes. rsc.org
Various benzimidazole derivativesCd(II)Formation of coordination compounds. nih.gov

The ability of this compound derivatives to interact with metal ions, often accompanied by a change in their photophysical properties, makes them excellent candidates for the development of luminescent probes and chemosensors. tandfonline.comnih.gov These sensors can be designed for the selective and sensitive detection of specific metal ions. rsc.org

The design of these chemosensors often relies on mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com For example, a benzimidazole-derived fluorescent sensor was developed for the selective "turn-off" detection of Cu2+ and the ratiometric "turn-on" detection of Zn2+. rsc.org In another instance, a benzimidazole-based chemosensor demonstrated a selective fluorescence quenching response to Cu(II) ions. nih.gov

Furthermore, benzimidazole derivatives have been functionalized with other fluorophores, like BODIPY, to create colorimetric chemosensors for anions. mdpi.com The versatility of the benzimidazole scaffold allows for the design of sensors that can detect a wide range of analytes, from metal ions to nitroaromatic explosives. nih.gov The development of these chemosensors is a rapidly growing area of research with potential applications in environmental monitoring and biological imaging. rsc.org

Table 5: Chemosensing Applications of Benzimidazole Derivatives

Sensor TypeTarget Analyte(s)Sensing MechanismKey FeatureReference
Benzimidazole-derived fluorescent sensorCu2+, Zn2+ESIPT inhibition"Turn-off" for Cu2+, ratiometric "turn-on" for Zn2+ rsc.org
Twinborn benzimidazole derivativesCu(II)Fluorescence quenchingSelective "on-off" response. nih.gov
Benzimidazole-functionalized BODIPYHydrogen sulfate (B86663) anion (HSO4−)Colorimetric changeSelective color change from pink to yellow. mdpi.com
1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivativesPicric acid (nitroaromatic explosive)Fluorescence quenchingPicogram-level detection. nih.gov

Structure Activity Relationship Sar and Lead Optimization Studies of 2 Cyclobutyl 1h Benzo D Imidazole Derivatives

Impact of Substitution Patterns at the N-1 Position on Biological Profiles

For instance, research on a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that the introduction of different substituents at the N-1 position can enhance chemotherapeutic activity. nih.gov The synthesis of N-1 derivatives using substituted halides has been a common strategy to explore this aspect of the SAR. nih.gov In one study, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives with straight-chain alkyl groups resulted in improved antiproliferative activity compared to the unsubstituted counterparts. nih.gov Specifically, the introduction of alkyl groups at the N-1 position of 2-phenyl-1H-benzo[d]imidazole led to positive antifungal activities. nih.gov

The following table summarizes the impact of N-1 substitutions on the biological activity of some benzimidazole (B57391) derivatives:

CompoundN-1 SubstituentBiological ActivityReference
ClemizoleBenzyl groupChemotherapeutic activity nih.gov
CandesartanBenzyl groupChemotherapeutic activity nih.gov
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesStraight-chain alkyl groupsImproved antiproliferative activity nih.gov
N-alkylated-2-phenyl-1H-benzo[d]imidazolesAlkyl groupsPositive antifungal activity nih.gov

These findings underscore the importance of the N-1 position as a critical determinant of the biological profile of benzimidazole derivatives, offering a valuable handle for lead optimization.

Role of the 2-Cyclobutyl Moiety in Target Recognition and Efficacy

The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining the molecule's interaction with its biological target. In the case of 2-cyclobutyl-1H-benzo[d]imidazole, the cyclobutyl group is a key pharmacophoric feature. Its size, shape, and conformational flexibility can significantly influence binding affinity and efficacy.

While specific studies focusing solely on the 2-cyclobutyl moiety are not extensively detailed in the provided search results, the general principles of SAR for 2-substituted benzimidazoles can be applied. The nature of the substituent at this position dictates the orientation of the molecule within the binding pocket of a target protein. For example, in the context of microtubule targeting agents, 2-aryl-1H-benzo[d]imidazole derivatives have been shown to be effective, indicating that an aromatic or a suitably sized cycloalkyl group at this position is favorable for activity. nih.govnih.govresearchgate.net

Effects of Substitutions on the Benzo[d]imidazole Aromatic Ring

Modifications to the benzene (B151609) ring of the benzo[d]imidazole core provide another avenue for optimizing the biological activity of 2-cyclobutyl derivatives. Substituents on this aromatic ring can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov

Research on various benzimidazole derivatives has demonstrated the significant impact of substitutions at positions 5, 6, and 7. For example, in a study on PqsR inhibitors, moving a chlorine atom from the 6-position to the 5-position in a benzimidazole derivative abolished its activity, highlighting the positional importance of substituents. nih.gov Similarly, introducing an additional chlorine atom or a trifluoromethyl group at certain positions led to a decrease in activity. nih.gov

In another study focusing on antitubercular agents, substitutions on the phenyl ring of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that halogen substitutions enhanced biological activity due to increased electron-withdrawing effects. nih.gov Specifically, a 2,4-dichlorophenyl derivative displayed significant activity against Gram-positive bacteria. nih.gov Conversely, the introduction of electron-donating groups like methoxy (B1213986) and methyl at the phenyl ring slightly enhanced activity against certain Gram-positive strains. nih.gov

The following table illustrates the effect of substitutions on the aromatic ring of benzimidazole derivatives on their biological activity:

Base CompoundSubstitutionEffect on Biological ActivityReference
6-chloro-benzimidazole derivativeChlorine moved to position 5Abolished activity nih.gov
6-chloro-benzimidazole derivativeAdditional chlorine atomDecreased activity nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideHalogen substitutionsEnhanced antitubercular activity nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide2,4-dichlorophenylSignificant activity against Gram-positive bacteria nih.gov
2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideMethoxy or methyl groupsSlightly enhanced activity against Gram-positive strains nih.gov

These examples underscore the principle that the electronic nature and position of substituents on the benzimidazole aromatic ring are critical for fine-tuning the biological activity of these compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their efficacy and can guide the design of new, more potent analogs.

While specific QSAR models for this compound were not found in the search results, studies on other benzimidazole derivatives illustrate the utility of this approach. For example, a 3D-QSAR model for 1H-benzo[d]imidazole derivatives as anti-tubulin polymerization agents helped to determine the probable binding model and identify key structural features for potent inhibitory activity. rsc.org In another study, a QSAR model was generated for multimodal anion exchange prototype ligands, which accurately predicted protein retention. nih.gov

The development of a QSAR model for this compound derivatives would typically involve:

Data Set Preparation: A series of this compound analogs with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. scispace.com This technique is instrumental in understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the biological activity of this compound derivatives. nih.govnih.govscispace.com

Docking studies on various benzimidazole derivatives have provided critical insights into their mechanism of action. For instance, in the development of PqsR inhibitors, molecular docking was used to study the inhibitor-receptor complex and guide the SAR investigation. nih.gov Similarly, docking simulations of 1H-benzo[d]imidazole derivatives as anti-tubulin agents helped to determine their probable binding model. rsc.org

For this compound derivatives, molecular docking studies would involve:

Preparation of the Ligand and Receptor: The 3D structure of the this compound derivative and its biological target (e.g., an enzyme or receptor) would be prepared.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses would be scored based on their binding energy, and the best-ranked pose would be analyzed to identify key interactions with the amino acid residues of the target protein.

The results of molecular docking can explain the observed SAR, rationalize the effect of different substituents, and guide the design of new derivatives with improved binding affinity and selectivity. For example, if a docking study reveals a specific hydrophobic pocket in the binding site, a larger or more lipophilic substituent could be introduced at the corresponding position on the ligand to enhance binding.

Conclusions and Future Research Directions

Synthesis of Key Findings on 2-Cyclobutyl-1H-benzo[d]imidazole

A thorough examination of available scientific databases and literature yields limited specific data on this compound. General synthesis methods for 2-substituted benzimidazoles are well-established, typically involving the condensation of o-phenylenediamine (B120857) with a corresponding carboxylic acid or aldehyde. nih.gov For instance, the reaction of o-phenylenediamine with cyclobutanecarboxylic acid under dehydrating conditions or with cyclobutanecarbaldehyde in the presence of an oxidizing agent would be the presumptive synthetic route. One study detailed the synthesis of 2-cyclohexyl-1H-benzo[d]imidazole derivatives through the reaction of cyclohexanecarbaldehyde, which suggests a similar pathway could be employed for the cyclobutyl variant. nih.gov

However, specific studies detailing the reaction conditions, yield, and characterization of this compound are not readily found in the reviewed literature. The primary information available is its basic chemical data, such as its molecular formula and weight, listed in chemical databases. rsc.org A related compound, this compound-5-carboxylic acid, has been cataloged, indicating that the core structure is chemically accessible, though its biological activities are not detailed. nih.gov

Identification of Promising Therapeutic Avenues for Further Exploration

The therapeutic potential of this compound can only be extrapolated from the well-documented activities of the broader benzimidazole (B57391) class. Benzimidazole derivatives are known to possess a wide array of pharmacological properties. nih.govnih.gov These activities are highly dependent on the nature of the substituent at the 2-position.

Potential, yet unproven, areas of interest for this compound include:

Anti-inflammatory Activity: Many 2-substituted benzimidazoles exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenases (COX). nih.govnih.gov The lipophilic nature of the cyclobutyl group could influence interaction with such biological targets.

Anticancer Activity: Certain benzimidazole derivatives act as microtubule targeting agents or kinase inhibitors, showing promise in oncology. nih.gov For example, some derivatives have shown cytotoxic effects against various cancer cell lines. nih.govnih.gov Whether the 2-cyclobutyl moiety confers any specific anticancer activity is a key unanswered question.

Antimicrobial and Antifungal Activity: The benzimidazole core is present in numerous antimicrobial and antifungal agents. nih.govnih.gov The specific contribution of a cyclobutyl group to this activity spectrum is currently unknown.

Antiviral and Antiparasitic Properties: The benzimidazole scaffold is the foundation for several antiparasitic drugs and has been investigated for antiviral applications. nih.gov

It must be emphasized that these are theoretical avenues based on the activities of related compounds, and no direct evidence currently supports the efficacy of this compound in these or any other therapeutic areas.

Unaddressed Research Questions and Methodological Advancements

The primary unaddressed research question is fundamental: What are the specific biological activities of this compound? The current void in the literature means that the entire pharmacological profile of this compound is unknown.

Key research questions that need to be addressed include:

Synthesis and Characterization: What is the most efficient and scalable method for the synthesis of this compound, and what are its full spectroscopic and physicochemical properties?

Pharmacological Screening: Does the compound exhibit any significant activity in broad-panel screening for anti-inflammatory, anticancer, antimicrobial, antiviral, or other pharmacological effects?

Structure-Activity Relationship (SAR): How does the cyclobutyl group at the 2-position influence the biological activity compared to other alkyl or aryl substituents? For instance, how does its activity compare to the 2-cyclohexyl or 2-tert-butyl analogues?

Mechanism of Action: If any biological activity is identified, what is the underlying molecular mechanism? Does it interact with known benzimidazole targets like tubulin, kinases, or specific enzymes? nih.gov

Pharmacokinetics and Metabolism: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound?

Methodologically, advancing research on this compound would involve standard pharmaceutical chemistry and pharmacology approaches: chemical synthesis and purification, followed by a battery of in vitro assays against various cell lines and enzymatic targets. Promising hits would then progress to cell-based mechanism-of-action studies and eventually in vivo animal models.

Prospects for Translational Research and Drug Discovery Initiatives

The prospects for translational research involving this compound are entirely contingent on the outcomes of initial exploratory research. The benzimidazole framework is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of interacting with a wide range of biological targets. nih.gov

Should initial screenings reveal potent and selective activity in a particular area, such as a specific cancer cell line or microbial strain, the pathway to drug discovery would be initiated. This would involve:

Lead Optimization: Synthesizing a library of derivatives by modifying the benzimidazole core or the cyclobutyl group to improve potency, selectivity, and pharmacokinetic properties.

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with the biological target through techniques like X-ray crystallography or computational modeling.

Preclinical Development: Conducting comprehensive safety and efficacy studies in animal models to establish a therapeutic window.

Given the proven success of the benzimidazole scaffold, this compound represents a yet-to-be-explored piece of chemical space. While currently a molecule of unknown potential, its structural simplicity and relation to a pharmacologically validated class of compounds make it a valid candidate for foundational drug discovery screening programs. The first critical step, however, is the synthesis and basic biological evaluation that is currently absent from the scientific literature.

Q & A

Q. What are the optimized synthetic routes for 2-cyclobutyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Answer: Synthesis of this compound can follow strategies analogous to other benzimidazole derivatives. Key steps include:

  • Cyclization : Condensation of substituted phenylenediamines with cyclobutanecarboxylic acid derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) .
  • Catalytic optimization : Nickel or palladium catalysts may enhance cyclization efficiency, as seen in related imidazole syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
    Data note : Yields vary from 60–85% depending on cyclobutyl group steric effects. Purity is confirmed via HPLC (>95%) and NMR .

Q. How do spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

Answer:

  • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and cyclobutyl CH₂ groups (δ 2.5–3.5 ppm). The absence of NH peaks indicates tautomer stabilization .
  • ¹³C NMR : Benzimidazole carbons appear at δ 120–150 ppm; cyclobutyl carbons at δ 25–35 ppm .
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₁N₂: 171.0922 g/mol).

Q. What are the thermal stability and solubility profiles of this compound in common solvents?

Answer:

  • Thermal stability : Melting points for similar benzimidazoles range from 250–320°C, with cyclobutyl derivatives showing lower decomposition temperatures due to ring strain .
  • Solubility : Limited in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL) and dichloromethane. Solubility correlates with substituent polarity .

Advanced Research Questions

4. How can DFT calculations (e.g., B3LYP/6-31G) predict the electronic properties and reactivity of this compound?* Answer:

  • HOMO-LUMO gaps : Calculate using Gaussian or ORCA software to assess electrophilicity. For benzimidazoles, gaps typically range 4–5 eV, indicating moderate reactivity .
  • Charge distribution : The cyclobutyl group induces electron donation to the imidazole ring, enhancing nucleophilic substitution at the C2 position .
  • Applications : Predict binding affinities for drug targets (e.g., EGFR) via molecular docking .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (24–48 hrs) .
  • Control for tautomerism : Benzimidazoles exist as 1H- and 3H-tautomers; characterize dominant forms via X-ray crystallography .
  • Statistical validation : Apply ANOVA to compare replicates and identify outliers .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?

Answer:

  • Case study : Adding electron-withdrawing groups (e.g., -Br, -NO₂) to the benzimidazole ring increases antimicrobial potency but reduces solubility .
  • SAR table :
Substituent (R)Bioactivity (IC₅₀, μM)Solubility (mg/mL)
-H25.3 ± 1.20.5
-4-Br12.7 ± 0.80.2
-4-OCH₃30.1 ± 1.51.1

Data adapted from analogous benzimidazole derivatives .

Q. What in-silico tools are recommended for ADMET prediction and toxicity profiling?

Answer:

  • ADMET Prediction : Use SwissADME for bioavailability and Protox-II for toxicity. For 2-cyclobutyl derivatives, prioritize:
    • Lipinski’s Rule : MW <500, logP <5.
    • CYP450 inhibition : Screen via Cytochrome P450 enzyme models .
  • Toxicity flags : Benzimidazoles with unsubstituted NH groups may show hepatotoxicity; cyclobutyl groups reduce this risk .

Methodological Recommendations

  • Synthetic reproducibility : Document catalyst loading (5–10 mol%) and reaction times (6–12 hrs) to ensure consistency .
  • Data transparency : Share raw NMR, HPLC, and crystallography files in supplementary materials .
  • Collaborative validation : Cross-check computational results with experimental data (e.g., compare DFT-predicted vs. observed dipole moments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.